molecular formula C4H7F3OSi B1229806 Methyl(3,3,3-trifluoropropyl)silanone CAS No. 63148-56-1

Methyl(3,3,3-trifluoropropyl)silanone

Cat. No. B1229806
CAS RN: 63148-56-1
M. Wt: 156.18 g/mol
InChI Key: CUMCLKHSZZGALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Technique : Methyl(3,3,3-trifluoropropyl)silanone can be synthesized using controlled anionic ring-opening polymerization. This process involves the use of a high-vacuum polymerization technique and a co-solvent of hexane and THF at 0°C. The initiator for the polymerization is lithium silanolate, which is produced by the reaction of n-butyllithium and the siloxane compound in the reactor at room temperature (Chen Feng-qiu, 2008).

Molecular Structure Analysis

  • Molecular Structure : The compound features a silicon atom bonded to a fluorine and methyl group. This unique molecular structure imparts distinct physical and chemical characteristics to the compound. The structural details are further confirmed using spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).

Chemical Reactions and Properties

  • Reactivity : Methyl(3,3,3-trifluoropropyl)silanone demonstrates unique reactivity, such as the addition of ammonia under mild conditions to form sila-hemiaminal and silanoic amide tautomers (Y. Xiong et al., 2010).
  • Formation of Silanone Complexes : It can undergo reactions to form silanone complexes, which demonstrate interesting properties like intramolecular cyclization (Norihiro Takeda et al., 2000).

Physical Properties Analysis

  • Physical Properties : The compound exhibits unique physical properties such as shifts in glass transition temperature, depending on the ratio of its constituents in copolymers (Hideki Kobayashi & Wataru Nishiumi, 1993).

Chemical Properties Analysis

  • Chemical Stability and Reactivity : It shows specific chemical behaviors like methylation of silanone groups, which indicates its reactivity towards specific chemical groups (D. G. Permenov & V. Radzig, 2004).
  • Electrophilic Properties : The compound can be part of reactions involving electrophilic reagents, showcasing its potential in various chemical processes (C. Reed, 2010).

Scientific Research Applications

Chiral Silanols Synthesis and Optical Resolution

Silanols bearing an asymmetric center on silicon, such as Methyl(2-phenylethenyl)(3,3,3-trifluoropropyl)silanol, have been synthesized through alkylative cleavages of cyclic siloxanes. These compounds have undergone optical resolution, indicating their potential in enantioselective synthesis processes and the study of optical characters of separated enantiomers (Mori et al., 1999).

Poly(methyl(3,3,3-trifluoropropyl)siloxane) Synthesis

The controlled anionic ring-opening polymerization of trimethyl-tris(3’,3’3’-trifluoropropyl)cyclotrisiloxane has been used to synthesize Poly(methyl(3,3,3-trifluoropropyl)siloxane) (PMTFPS), highlighting its superior physical and chemical properties. This process has demonstrated efficient suppression of "back-biting" and redistribution reactions, leading to polymers with narrow molecular weight distribution (Chen Feng-qiu, 2008).

Cross-coupling Reactions

Methyl(phenyl)(3,3,3-trifluoropropyl)silanol has been employed in palladium-mediated Mizoroki-Heck type and cross-coupling reactions, yielding significant products like ethyl cinnamate and 4-methoxybiphenyl. This showcases the compound's utility in facilitating organic transformations and synthesizing complex molecules (Hirabayashi et al., 2000).

Aerogel Modification for Hydrophobicity

Silica gel networks have been modified with a silylating agent containing methyl(3,3,3-trifluoropropyl) groups to produce hydrophobic aerogels. This modification significantly enhances the aerogels' hydrophobicity and compressive properties, demonstrating the compound's relevance in materials science and engineering (Duan et al., 2016).

Spin-on-glass Films for Electronics

Methyl(3,3,3-trifluoropropyl)silanone derivatives have been used in the synthesis of spin-on-glass (SOG) films with low dielectric constants, critical for interlayer dielectric applications in electronics. These films exhibit enhanced properties such as hydrophobicity due to their porous structure, highlighting the compound's utility in the electronics industry (Yamada & Takahashi, 2000).

properties

IUPAC Name

methyl-oxo-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCLKHSZZGALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401565
Record name Methyl(3,3,3-trifluoropropyl)silanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Fluorosilicone oil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13897
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl(3,3,3-trifluoropropyl)silanone

CAS RN

63148-56-1, 44839-32-9
Record name Siloxanes and Silicones, Me 3,3,3-trifluoropropyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl(3,3,3-trifluoropropyl)silanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siloxanes and Silicones, Me 3,3,3-trifluoropropyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.